molecular formula C16H21ClN4O2 B5184105 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5184105
M. Wt: 336.81 g/mol
InChI Key: AFNPDGKGZAGPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has also been shown to exhibit potent antifungal and antibacterial activity by disrupting the cell membrane of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. In addition, this compound may also have potential applications in the field of agriculture as an antifungal and antibacterial agent. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 3-chlorobenzylamine with ethyl 3-isopropoxypropynoate in the presence of a copper catalyst, followed by the reaction with sodium azide and subsequent reduction with palladium on carbon.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In addition, it has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-12(2)23-8-4-7-18-16(22)15-11-21(20-19-15)10-13-5-3-6-14(17)9-13/h3,5-6,9,11-12H,4,7-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPDGKGZAGPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(3-isopropoxypropyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.